molecular formula C9H7F6NO B12954588 1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol

Cat. No.: B12954588
M. Wt: 259.15 g/mol
InChI Key: FSPRCNROMGCHCN-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol is a fluorinated organic compound known for its high polarity and ionizing power. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 5-methylpyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain molecular conformations.

    Industry: The compound is used in the production of specialty polymers and materials for nanotechnology.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol exerts its effects involves its high polarity and ability to form hydrogen bonds. These properties allow it to interact with various molecular targets, including enzymes and proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use in peptide chemistry and as a solvent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in similar applications but with slightly different reactivity and properties.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol is unique due to the presence of the 5-methylpyridine moiety, which imparts additional reactivity and specificity in chemical reactions compared to other similar compounds.

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol

InChI

InChI=1S/C9H7F6NO/c1-5-2-6(4-16-3-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3

InChI Key

FSPRCNROMGCHCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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